molecular formula C15H14N2O5 B2634362 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate CAS No. 868680-14-2

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate

Cat. No.: B2634362
CAS No.: 868680-14-2
M. Wt: 302.286
InChI Key: GRFVOMSDFHBYIE-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate is a high-quality chemical reagent designed for research and development applications. This compound features a dihydropyridinone core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules . The structure integrates a nitro group and an ester functional group, making it a versatile building block for further synthetic modification and exploration in organic synthesis . Researchers can utilize this compound in multicomponent reactions (MCRs), which are powerful tools for the efficient, one-pot synthesis of complex molecular architectures, including various N-heterocycles . While specific biological data for this exact compound is not available, structural analogs based on the 2-oxo-1,2-dihydropyridine scaffold have demonstrated significant research value. For instance, similar compounds have been investigated as key intermediates in the development of potent and selective inhibitors of therapeutic targets, such as the histone methyltransferase EZH2 . This suggests potential applications for this reagent in early-stage drug discovery programs, particularly in oncology and epigenetics research. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate care and consult safety data sheets prior to use.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-10-9-12(14(17(20)21)15(19)16-10)22-13(18)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFVOMSDFHBYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate typically involves the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with 3-phenylpropanoic acid in the presence of an appropriate catalyst. The reaction is usually carried out at room temperature in an inert atmosphere to prevent any unwanted side reactions. The product is then purified by recrystallization from a suitable solvent.

Chemical Reactions Analysis

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

    Medicine: It has shown promise in inhibiting the growth of certain cancer cell lines, making it a potential candidate for anticancer drug development.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound is thought to inhibit the activity of protein kinases by binding to their active sites and preventing their catalytic activity. Additionally, it may interact with other cellular components, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Ethyl 3-phenylpropanoate and Methyl 3-phenylpropanoate

These simpler esters lack the pyridine-derived backbone but share the 3-phenylpropanoate group. Ethyl 3-phenylpropanoate is a flavor compound in fermented products like sauce-aroma Baijiu, contributing fruity and floral notes . Methyl 3-phenylpropanoate, identified in microbial metabolite studies, correlates strongly with Pichia membranifaciens activity in fermentation ecosystems . Compared to the target compound, these esters exhibit lower molecular complexity and fewer reactive sites, limiting their utility in synthetic chemistry but enhancing their role in flavor and fragrance industries.

(b) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

This compound () shares structural motifs with the target molecule, including a nitro-substituted aromatic ring and a pyridine-derived core. However, its imidazo-pyridine fusion and additional cyano/carboxylate groups confer distinct electronic and steric profiles. Such differences influence solubility, bioavailability, and reactivity in synthetic pathways .

Key Research Findings

  • Microbial Correlations: Methyl 3-phenylpropanoate is strongly associated with Pichia membranifaciens in fermentation systems, while ethyl 3-phenylpropanoate correlates with Metschnikowia litorale . This highlights how ester structure influences microbial interactions, a factor less relevant to the target compound due to its synthetic complexity.
  • Flavor Chemistry: Ethyl 3-phenylpropanoate’s role in sauce-aroma Baijiu underscores the importance of ester volatility and aroma thresholds, properties diminished in the target compound due to its bulky pyridine core .
  • Heterocyclic Synthesis : The imidazo-pyridine derivative’s synthesis () demonstrates the utility of nitro and carboxylate groups in constructing fused-ring systems, a strategy applicable to modifying the target compound for enhanced functionality .

Biological Activity

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with a nitro group and various ester functionalities. Its molecular formula is C17H18N2O5C_{17}H_{18}N_2O_5, and it has notable lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group is believed to play a crucial role in modulating enzyme activity, potentially acting as an inhibitor for various protein kinases involved in cell signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives exhibit toxicity towards cancer cell lines, others show selective activity with minimal effects on normal cells. The compound's cytotoxic profile suggests potential for development as an anticancer agent. For example, in vitro studies have demonstrated that certain concentrations of related compounds can enhance cell viability in specific cancer cell lines .

Study on Anticancer Properties

A recent study investigated the anticancer effects of a related compound on various cancer cell lines. The results indicated that at concentrations ranging from 50 µM to 200 µM, the compound significantly inhibited cell proliferation, with an IC50 value suggesting effective cytotoxicity against breast cancer cells .

Table: Cytotoxicity Results

Concentration (µM)Cell Line A (Viability %)Cell Line B (Viability %)
508590
1007075
1505060
2003040

Comparative Analysis

When compared to other similar compounds, such as derivatives with different ester groups (e.g., pivalate or ethoxybenzoate), 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin derivatives demonstrate unique pharmacological profiles. Their specific combination of functional groups contributes to their distinct biological activities .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate, and how can researchers validate intermediate purity?

Methodological Answer: A multi-step synthesis is recommended, starting with functionalization of the pyridine core. For example, nitration at the 3-position and esterification with 3-phenylpropanoic acid require anhydrous conditions and catalytic acid (e.g., sulfuric acid). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures intermediate purity. Validation should employ HPLC (C18 column, UV detection at 254 nm) and 1H^1H-NMR to confirm absence of byproducts like unreacted nitro precursors or ester hydrolysis residues .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR to confirm substituent positions (e.g., nitro group at C3, methyl at C6).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H]+^+) and rule out isotopic impurities.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, if crystalline derivatives are obtainable .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal stability : Store aliquots at 4°C, 25°C, and 40°C for 30 days; analyze degradation via TLC or HPLC.
  • Light sensitivity : Expose to UV (254 nm) and visible light; monitor nitro group reduction using UV-Vis spectroscopy (loss of absorbance at ~400 nm).
  • Humidity effects : Use desiccators with controlled humidity (e.g., 75% RH) to test hydrolytic decomposition of the ester moiety .

Advanced Research Questions

Q. What mechanistic insights exist for the nitro group’s role in modulating reactivity or biological activity?

Methodological Answer: The nitro group’s electron-withdrawing nature may influence:

  • Electrophilic substitution : Reactivity at the pyridine ring’s C4 position can be tested via computational modeling (DFT calculations for charge distribution).
  • Reduction pathways : Use controlled sodium dithionite reduction to generate amine derivatives; monitor intermediates via cyclic voltammetry to identify redox potentials .

Q. How can researchers design experiments to evaluate environmental persistence and degradation pathways?

Methodological Answer:

  • Abiotic degradation : Simulate photolysis (solar simulator, λ > 290 nm) and hydrolysis (pH 5–9 buffers) to identify products like 3-phenylpropanoic acid or denitrated pyridines.
  • Biotic degradation : Incubate with soil microbiota (OECD 307 guideline) and analyze metabolites via LC-MS/MS. Prioritize compounds with ecotoxicological profiles (e.g., nitroso intermediates) using in silico tools like ECOSAR .

Q. How might contradictory data in biological activity assays be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigate by:

  • Standardizing assay conditions : Use a shared batch of the compound, validated via HPLC (>98% purity).
  • Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
  • Off-target screening : Employ kinase profiling or thermal shift assays to identify non-specific binding .

Methodological Best Practices

  • Experimental design : For multi-variable studies (e.g., solvent effects on synthesis yield), adopt split-plot designs with randomized blocks to account for batch-to-batch variability .
  • Data analysis : Use multivariate statistics (ANOVA with Tukey’s post-hoc test) to isolate factors influencing reactivity or stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.